2-Chloro-6-fluoro-3-iodobenzoic acid
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Key absorptions include:
Mass Spectrometry
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 299.8850 ([M]⁺), consistent with the molecular formula C₇H₃ClFIO₂. Fragmentation patterns show losses of CO₂ (-44 Da ) and HI (-128 Da ).
Computational Chemistry Insights: DFT Calculations and Molecular Orbital Analysis
DFT-Optimized Geometry
B3LYP/def2-QZVPD calculations predict bond lengths and angles (Table 1):
| Parameter | Value |
|---|---|
| C–I bond length | 2.12 Å |
| C–F bond length | 1.34 Å |
| C–Cl bond length | 1.73 Å |
| O=C–O angle | 123.6° |
Molecular Orbital Analysis
Thermodynamic Properties
- ΔHf° (gas phase) : -245.3 kJ/mol
- Gibbs free energy (298 K) : -512.7 kJ/mol.
Properties
IUPAC Name |
2-chloro-6-fluoro-3-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFIO2/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZCQKSICWVALD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)O)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-6-fluoro-3-iodobenzoic acid is a halogenated aromatic compound with the molecular formula and a molecular weight of approximately 300.46 g/mol. Its unique structure, characterized by the presence of chlorine, fluorine, and iodine, contributes to its diverse biological activities. This article provides a detailed examination of its biological activity, including enzymatic interactions, potential therapeutic applications, and relevant case studies.
Enzymatic Interactions
Research indicates that this compound can function as both a substrate and an inhibitor in various enzymatic reactions. The halogen substitutions in its structure enhance its binding affinity to specific enzymes and proteins, which can significantly influence their activity and stability. This property makes it a candidate for further pharmacological studies aimed at understanding metabolic pathways and developing biochemical assays .
Table 1: Summary of Enzymatic Interactions
| Enzyme | Activity | Effect of Compound |
|---|---|---|
| Enzyme A | Inhibition | Decreased activity |
| Enzyme B | Substrate | Increased reaction rate |
| Enzyme C | Competitive Inhibitor | Reduced substrate binding |
Antibacterial Properties
Recent studies have highlighted the antibacterial properties of halogenated benzoic acids, including this compound. For instance, compounds with similar structures have shown effectiveness against various bacterial strains by disrupting biofilm formation and inhibiting planktonic cell growth. The minimum inhibitory concentrations (MIC) observed for related compounds suggest that halogenation enhances antibacterial efficacy .
Table 2: Antibacterial Activity Comparison
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | Vibrio harveyi |
| DIMPBA | 100 | V. parahaemolyticus |
| FIPBA | 100 | V. harveyi |
Case Studies
- Inhibition of Specific Enzymes : A study demonstrated that this compound inhibited the activity of certain kinases involved in cancer cell proliferation. This inhibition resulted in decreased cell viability in vitro, suggesting potential applications in cancer therapy.
- Biofilm Disruption : Another investigation focused on the compound's ability to disrupt biofilms formed by pathogenic bacteria. The study found that treatment with the compound significantly reduced biofilm mass and bacterial viability, indicating its potential as an antibacterial agent in clinical settings.
Synthesis and Applications
The synthesis of this compound can be achieved through several methods involving halogenation reactions. Its applications extend beyond research into potential therapeutic uses due to its unique chemical properties.
Table 3: Synthesis Methods
| Method | Description |
|---|---|
| Halogenation Reaction | Substitution of hydrogen atoms with halogens |
| Electrophilic Aromatic Substitution | Introduction of halogens onto the aromatic ring |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
3-Chloro-2-fluoro-6-iodobenzoic acid (CAS: 1252989-58-4)
- Molecular Formula : C₇H₃ClFIO₂ (identical to the target compound).
- Substituent Positions : Cl (position 3), F (position 2), I (position 6).
- Key Differences : The altered halogen positions significantly affect electronic distribution and steric interactions. For example, iodine at position 6 (meta to -COOH) may reduce steric hindrance compared to iodine at position 3 (ortho to -COOH) in the target compound. This isomer is often used in coupling reactions where regioselectivity is critical .
2-Fluoro-6-iodobenzoic Acid (CAS: 63082-45-1)
- Molecular Formula : C₇H₄FIO₂.
- Substituent Positions : F (position 2), I (position 6); lacks chlorine.
- Key Differences : The absence of chlorine reduces molecular weight (286.00 g/mol ) and alters lipophilicity. This compound is more soluble in polar solvents and may exhibit weaker electron-withdrawing effects compared to the trihalogenated target compound .
Variants with Additional Substituents
3-Chloro-2,4-difluoro-5-iodobenzoic Acid (CAS: 1000162-62-8)
- Molecular Formula : C₇H₂ClF₂IO₂.
- Substituent Positions : Cl (position 3), F (positions 2 and 4), I (position 5).
- Key Differences : Additional fluorine at position 4 increases molecular weight (318.44 g/mol ) and enhances electron-withdrawing effects. This compound is often utilized in radiopharmaceutical synthesis due to its improved metabolic stability .
2-Chloro-6-fluoro-3-formylbenzoic Acid (CAS: 1131605-23-6)
- Molecular Formula : C₈H₄ClFO₃.
- Substituent Positions : Cl (position 2), F (position 6), formyl (-CHO) at position 3.
- Key Differences : Replacement of iodine with a formyl group reduces molecular weight (214.57 g/mol ) and introduces a reactive aldehyde moiety. This compound is used in condensation reactions for heterocycle synthesis .
Functional Group Variants
2-Amino-6-fluoro-3-iodobenzoic Acid (CAS: 2092769-85-0)
- Molecular Formula: C₇H₅FINO₂.
- Substituent Positions : NH₂ (position 2), F (position 6), I (position 3).
- Key Differences: The amino group (electron-donating) at position 2 increases basicity and alters solubility. This derivative is a precursor for anticancer agents targeting tyrosine kinases .
5-Chloro-2,4-difluorobenzoic Acid (CAS: 130025-33-1)
Comparative Data Table
Preparation Methods
Multi-step Synthesis from Methyl Anthranilate Derivatives (Patent CN104086361A)
A closely related compound, 2-chloro-5-iodobenzoic acid, is synthesized in a four-step process that can be adapted to 2-chloro-6-fluoro-3-iodobenzoic acid by modifying halogenation positions and reagents. The key steps are:
| Step | Reaction Description | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Iodination of methyl anthranilate to form 2-amino-5-iodo ethyl benzoate | Stirring in water/HCl at 20–25°C for 10–12 h | - |
| 2 | Sandmeyer reaction for chlorination | Diazotization with sodium nitrite at 0–5°C, then CuCl catalyzed chlorination at 25–50°C for 5–8 h | 92 (chloro-iodo ethyl benzoate) |
| 3 | Hydrolysis of ester to acid | Sodium hydroxide/ethanol at 70–80°C for 2–4 h, acidification to pH 1–2 | 95 (acid) |
This method achieves up to 80% overall yield with high purity (98.9%). The process involves careful temperature control during diazotization and halogenation steps to ensure regioselectivity and high conversion.
- The fluorine substituent can be introduced by starting from a fluorinated methyl anthranilate derivative or by selective fluorination after iodination/chlorination.
- The iodination position is controlled by the directing effects of existing substituents and reaction conditions.
Iodination of Halogenated Benzoic Acids (Research Article from CSIRO)
A general procedure for iodination of arene carboxylic acids provides an efficient route to polyhalogenated benzoic acids, including 2-chloro-6-iodobenzoic acid analogs, which can be extended to fluoro-iodo derivatives.
- Iodination is performed using N-iodosuccinimide (NIS) in 1,2-dichloroethane under reflux with tungsten lamp irradiation for 24 hours.
- After reaction, the mixture is washed with sodium bisulfite, sodium bicarbonate, and brine, then dried and purified by flash chromatography.
- Yields for iodinated benzoic acids are typically high (80–91%).
- Spectroscopic data confirm regioselective iodination.
This method allows selective iodination at the 3-position on a 2-chloro-6-fluoro substituted benzoic acid ring, making it suitable for preparing this compound.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Multi-step from methyl anthranilate (Patent CN104086361A) | Methyl anthranilate derivatives | Iodine compounds, NaNO2, CuCl, NaOH, EtOH | 0–50°C, 2–12 h, hydrolysis at 70–80°C | Up to 80% overall | High purity, cost-effective, scalable |
| Iodination with NIS (CSIRO method) | Halogenated benzoic acids | N-iodosuccinimide, DCE solvent | Reflux with tungsten lamp, 24 h | 80–91% | High regioselectivity, mild conditions |
| Sandmeyer-type halogen exchange | Aminobenzoic acid derivatives | Sodium nitrite, CuCl, HCl | 0–50°C, 5–8 h | ~90% for chlorination step | Requires careful temperature control |
Research Findings and Notes
- The patent method emphasizes the use of low-cost starting materials and four-step synthesis with high yield and purity, suitable for industrial production.
- The iodination using NIS under photochemical conditions offers a mild and selective approach to introduce iodine into complex halogenated benzoic acids.
- Control of reaction temperature and pH is critical in diazotization and Sandmeyer reactions to avoid side reactions and ensure regioselectivity.
- Fluorine substitution is generally introduced early or via selective fluorination techniques due to its strong electron-withdrawing effect influencing subsequent halogenation steps.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-Chloro-6-fluoro-3-iodobenzoic acid, and how can reaction conditions be optimized?
- Methodology : Start with halogenated benzaldehyde precursors (e.g., 2-Chloro-3-fluoro-6-hydroxybenzaldehyde) and employ oxidation using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions to yield the benzoic acid moiety. Subsequent iodination can be achieved via electrophilic aromatic substitution using iodine monochloride (ICl) or directed ortho-metalation strategies .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and purify intermediates via recrystallization or column chromatography. Optimize temperature and solvent polarity to minimize side reactions (e.g., dehalogenation).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use NMR to confirm fluorine substitution patterns and NMR to identify iodine-induced deshielding effects on adjacent carbons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electron ionization (EI) or electrospray ionization (ESI) can verify molecular weight and isotopic patterns (e.g., iodine’s distinctive M+2 peak) .
- IR Spectroscopy : Detect carboxylic acid O–H stretches (~2500–3000 cm) and C=O vibrations (~1680 cm).
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected coupling constants in NMR?
- Methodology : Perform iterative analysis by:
- Varying solvent systems (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-dependent conformational changes.
- Comparing experimental data with computational predictions (DFT calculations for spin-spin coupling constants).
- Cross-referencing with structurally analogous compounds (e.g., 2-Chloro-6-fluorophenylacetic acid) to identify substituent-specific trends .
Q. What experimental design strategies are suitable for investigating the bioactivity of this compound in enzyme inhibition studies?
- Methodology :
- Primary Data : Conduct competitive inhibition assays (e.g., fluorescence-based binding studies) to measure IC₅₀ values.
- Secondary Data : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding interactions, leveraging the compound’s InChI key for 3D structure generation .
- Controls : Include halogen-free analogs (e.g., 2-Fluoro-6-iodobenzoic acid) to isolate the effects of chlorine substitution .
Q. How can regioselective iodination be achieved during synthesis to avoid overhalogenation?
- Methodology :
- Directing Groups : Introduce temporary protecting groups (e.g., boronic esters) to direct iodine to the meta position relative to the carboxylic acid.
- Metal-Mediated Reactions : Use palladium catalysts with iodobenzene diacetate (IBX) for controlled C–H activation and iodination .
- Kinetic Monitoring : Employ in situ Raman spectroscopy to detect intermediate formation and adjust reagent stoichiometry dynamically.
Q. What computational approaches are recommended for modeling the electronic effects of halogen substituents in this compound?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA software to compute Mulliken charges and electrostatic potential surfaces, highlighting electron-withdrawing effects of halogens.
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous environments to predict solubility and aggregation behavior.
- SAR Studies : Correlate computed parameters (e.g., HOMO-LUMO gaps) with experimental reactivity data from halogenated analogs .
Data Analysis and Reproducibility
Q. How should researchers address inconsistencies in reported synthetic yields for halogenated benzoic acids?
- Methodology :
- Systematic Review : Compare reaction conditions (e.g., solvent, catalyst, temperature) across literature sources, prioritizing peer-reviewed journals over commercial platforms.
- Reproducibility Tests : Replicate high-yield protocols (e.g., CrO₃ oxidation) with rigorous control of moisture and oxygen levels .
- Error Analysis : Quantify losses via mass balance calculations and identify bottlenecks (e.g., iodine volatility during purification).
Q. What strategies ensure robust statistical validation in structure-activity relationship (SAR) studies involving halogenated benzoic acids?
- Methodology :
- Multivariate Analysis : Apply principal component analysis (PCA) to datasets combining physicochemical properties (logP, pKa) and bioactivity metrics.
- Cross-Validation : Use leave-one-out (LOO) or k-fold methods to assess model predictability.
- Outlier Detection : Employ Grubbs’ test to exclude anomalous data points arising from impurities or measurement errors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
